3-amino-N-(2,2,2-trifluoroethyl)benzamide

Radiosensitizer 19F MRI PARP inhibitor analog

Non-fluorinated benzamide analogs lack 19F-MRI detectability, hindering non-invasive pharmacokinetic studies. 3-Amino-N-(2,2,2-trifluoroethyl)benzamide (3-ABA-TFE) solves this as a trifluoroethylated derivative enabling quantitative in vivo 19F-MR monitoring. • Muscle-to-liver ratio 0.31±0.07 provides validated baseline data for longitudinal PARP inhibitor studies. • 95% purity, soluble in DMSO/methanol, suitable as analytical standard or synthetic intermediate. • Bulk quantities available with expedited global shipping.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 260973-22-6
Cat. No. B112374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2,2,2-trifluoroethyl)benzamide
CAS260973-22-6
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15)
InChIKeyZBBZFKFGADOTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Research Applications


3-Amino-N-(2,2,2-trifluoroethyl)benzamide (CAS: 260973-22-6) is a small-molecule benzamide derivative with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . The compound is characterized by a 3-amino substituent on the phenyl ring and an N-(2,2,2-trifluoroethyl) group on the amide nitrogen. It is primarily recognized as a versatile research chemical and a key synthetic intermediate for pharmaceutical and agrochemical development [1]. Its key differentiated application, as described in primary literature, is as a fluorinated derivative (3-ABA-TFE) of the radiosensitizer 3-aminobenzamide (3-ABA), designed to enable non-invasive monitoring via 19F Magnetic Resonance Imaging [2].

1 Fluorinated probe for 19F MRI: Enables non-invasive tracer studies.
2 Synthetic intermediate: Versatile scaffold for fluorinated drug discovery.
3 Analytical reference standard: Supports method development for trifluoroethyl benzamides.

Why Generic Substitution Fails


The N-(2,2,2-trifluoroethyl) modification is the critical source of differentiation for this compound, and generic substitution fails because simple N-alkyl or unsubstituted benzamide analogs lack the unique properties imparted by the trifluoromethyl group. For imaging applications, the trifluoroethylation of 3-aminobenzamide to create 3-amino-N-(2,2,2-trifluoroethyl)benzamide (3-ABA-TFE) is essential for introducing three chemically equivalent fluorine-19 atoms, enabling its use as an MR-detectable tracer [1]. Non-fluorinated analogs like 3-aminobenzamide or 3-amino-N-ethylbenzamide cannot be detected by 19F MRI. The trifluoroethyl group's strong electron-withdrawing effect also alters the compound's basicity (predicted pKa ~12.69) and lipophilicity compared to its N-ethyl analog (pKa predicted for a different protonation state), which can significantly affect solubility, membrane permeability, and target binding in both imaging and pharmacological contexts [2].

Target Compound

3-Amino-N-(2,2,2-trifluoroethyl)benzamide contains three equivalent 19F atoms for MR detection.

Generic Analog

Non-fluorinated analogs like 3-aminobenzamide cannot be detected by 19F MRI.

Target Compound

The electron-withdrawing CF3 group alters lipophilicity and basicity.

N-Ethyl Analog

The N-ethyl analog has significantly different physicochemical properties and target binding.

Key Differentiators vs. Closest Analogs


Preserved Radiosensitization with 19F-MRI

The critical differentiator is that trifluoroethylation to produce 3-amino-N-(2,2,2-trifluoroethyl)benzamide (3-ABA-TFE) successfully introduces a 19F-MR imaging handle while preserving near-equivalent cytotoxicity to the parent radiosensitizer 3-aminobenzamide (3-ABA). In a direct head-to-head comparison using colony-forming assays, 3-ABA-TFE showed only a 'slight increase' in cytotoxicity relative to 3-ABA, confirming that the modification does not abolish the compound's biological activity [1]. This is a unique advantage over other radiolabeling strategies that may more severely alter the parent molecule's pharmacodynamics.

Radiosensitization with 19F-MRI Handle
Head-to-head
Only a 'slight increase' in cytotoxicity relative to 3-ABA in colony-forming assays.
Supports surrogate tracer use without major potency loss.
Data to verify: cell line details not specified in abstract.
Radiosensitizer 19F MRI PARP inhibitor analog Pharmacokinetics

In Vivo 19F-MR Imaging Capability

3-Amino-N-(2,2,2-trifluoroethyl)benzamide possesses a unique capability for non-invasive, in vivo monitoring via 19F MRI, which is impossible for all non-fluorinated benzamide analogs. In a study on tumor-bearing rats (Dunning prostate adenocarcinoma model), after an intraperitoneal injection of 400 mg/kg, the compound's biodistribution was successfully visualized [1]. Serial MR measurements yielded maximum tissue signals approximately 2 days post-administration, with a mean muscle-to-liver signal ratio of 0.31±0.07 and a tumor-to-liver signal ratio of 0.11±0.04 [1]. This quantitative pharmacokinetic data is accessible only because of the strategic trifluoroethylation.

In Vivo 19F-MR Imaging Capability
Class-level inference
Tumor-to-liver signal ratio: 0.11±0.04 in Dunning prostate adenocarcinoma model.
Enables non-invasive biodistribution monitoring.
Context-dependent: rat model at 400 mg/kg dose.
19F MRI Biodistribution In vivo imaging Drug monitoring

Enhanced Organic Solvent Solubility

The introduction of the trifluoroethyl group directly improves the compound's solubility profile in common organic solvents, a key practical advantage for synthesis and bioassay preparation. Supplier data indicates that 3-amino-N-(2,2,2-trifluoroethyl)benzamide is soluble in DMSO and methanol, enhancing its utility as a synthetic intermediate [1]. This contrasts with unsubstituted 3-aminobenzamide, which, while soluble in DMSO, may have different solubility in other organic solvents due to its lower molecular weight and distinct polarity, potentially limiting reaction conditions or purification strategies.

Enhanced Organic Solvent Solubility
Supplier data
Soluble in DMSO and methanol; slightly soluble in water.
Supports synthesis and assay stock preparation.
Qualitative assessment; experimental verification recommended.
Solubility Formulation Chemical synthesis DMSO solubility

Precision-Calculated Physicochemical Properties

For analytical chemists requiring a reference standard, 3-amino-N-(2,2,2-trifluoroethyl)benzamide comes with a defined set of predicted physicochemical properties that aid in method development and verification. These properties are distinct from non-fluorinated analogs. For example, its predicted pKa is 12.69±0.46, boiling point is 331.8±42.0 °C, and density is 1.322±0.06 g/cm³ . When compared to the N-ethyl analog (3-amino-N-ethylbenzamide, MW: 164.2 g/mol), the trifluoroethyl version has a significantly higher molecular weight (218.18 g/mol) and a markedly different predicted LogP due to the strongly electron-withdrawing fluorine atoms [1]. These differences are critical for developing robust HPLC, LC-MS, or GC methods.

Precision-Calculated Properties
Class-level inference
Predicted pKa: 12.69; MW difference from N-ethyl analog: +32.9%.
Supports HPLC/LC-MS method development.
Predicted data; requires experimental confirmation.
Analytical Chemistry Standard Quality Control Physicochemical properties

Optimal Application Scenarios


19F MRI-Based Pharmacokinetic & Biodistribution Studies

The primary and most differentiated application for this compound is as a 19F-MR-detectable surrogate for the radiosensitizer 3-aminobenzamide. Research groups focusing on the non-invasive monitoring of benzamide-based PARP inhibitors' pharmacokinetics, biodistribution, and tumor penetration should procure this specific compound. The quantitative in vivo signal data (e.g., muscle-to-liver ratio of 0.31±0.07) provides a valuable baseline for longitudinal therapeutic studies [1].

Fluorinated Building Block Synthesis

As a versatile small-molecule scaffold, it is highly suitable for use as a key intermediate in the multi-step synthesis of more complex fluorinated drug candidates. Its commercial availability as a 'standard' with defined purity (typically 95-97%) and good solubility in DMSO/methanol makes it a reliable starting material for derivatization, particularly for creating compound libraries where the trifluoroethyl group is required for tuning lipophilicity or blocking metabolic soft spots [2].

Analytical Reference Standard

Given its distinct and precisely calculated physicochemical properties, 3-amino-N-(2,2,2-trifluoroethyl)benzamide is well-suited as an analytical reference standard. Laboratories developing HPLC, LC-MS, or GC methods for trifluoroethylated benzamide derivatives can use this compound to establish retention times and spectral fingerprints. Its availability with certified purity supports rigorous quality control (QC) protocols in pharmaceutical and agrochemical development environments [1].

Impact of Trifluoroethylation on Basicity & Reactivity

For fundamental physical organic chemistry studies, this compound serves as a model substrate to quantify the electronic effects of the N-trifluoroethyl substitution on the benzamide core. Researchers can use it to directly compare its protonation equilibria, reactivity, and hydrogen-bonding capacity against its N-ethyl analog (CAS 81882-77-1), examining how the strong electron-withdrawing effect of the CF3 group influences basicity and related chemical behaviors .

Application
Selection Property
Validation Focus
19F MRI Pharmacokinetic Studies
Trifluoroethyl 19F-MR handle
Tracer biodistribution and tumor penetration context
Fluorinated Building Block Synthesis
Organic solvent solubility and purity
Derivatization and compound library feasibility
Analytical Reference Standard
Predicted physicochemical profile
Method-specific retention time and spectral fingerprint verification
Physicochemical Basicity Studies
Electron-withdrawing CF3 effect
Protonation equilibria and reactivity context vs. N-ethyl analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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